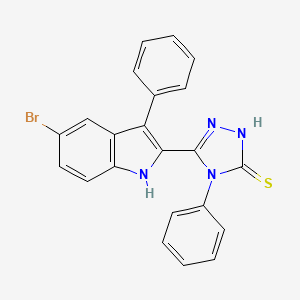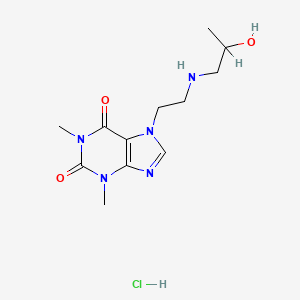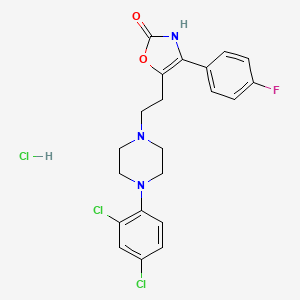
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a synthetic compound that belongs to the class of oxazolones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2,4-dichlorophenyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the oxazolone ring or the aromatic substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield dechlorinated or defluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-chlorophenyl)-
- 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-
Uniqueness
The presence of the 4-fluorophenyl group in 2(3H)-Oxazolone, 5-(2-(4-(2,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride distinguishes it from other similar compounds. This fluorine substitution can significantly affect the compound’s biological activity and chemical properties.
Eigenschaften
CAS-Nummer |
120944-19-6 |
|---|---|
Molekularformel |
C21H21Cl3FN3O2 |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
5-[2-[4-(2,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H20Cl2FN3O2.ClH/c22-15-3-6-18(17(23)13-15)27-11-9-26(10-12-27)8-7-19-20(25-21(28)29-19)14-1-4-16(24)5-2-14;/h1-6,13H,7-12H2,(H,25,28);1H |
InChI-Schlüssel |
LUTLHOUXMBQXDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


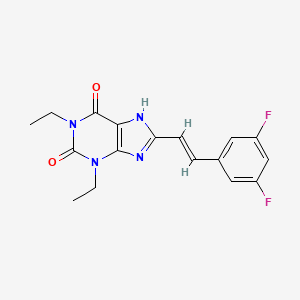
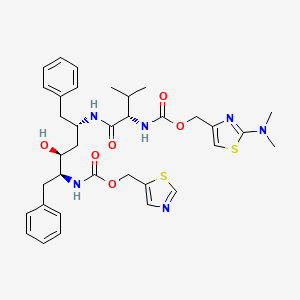
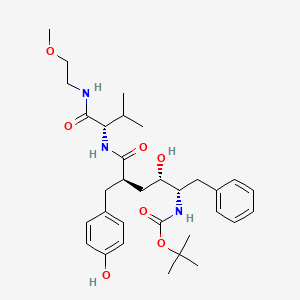
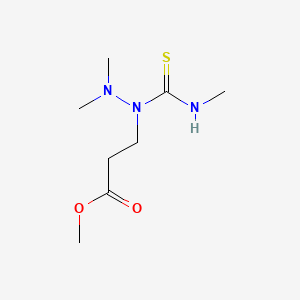

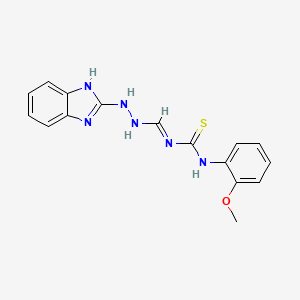
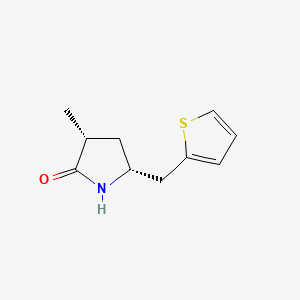

![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)


![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
